
Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Biological Studies: The compound can serve as a probe to study the interactions of sulfonamides with biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
4-Chloro-N-(1-phenyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Chloro-N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.
Propriétés
Numéro CAS |
71795-43-2 |
|---|---|
Formule moléculaire |
C15H18ClN3O2S |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
4-chloro-N-(1-cyclohexylimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-17-10-11-19(15)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,17,18) |
Clé InChI |
MROXBNGIKKGTNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


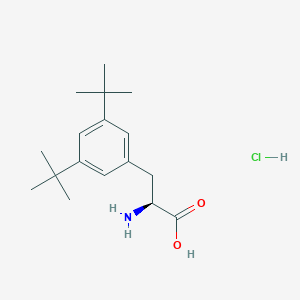
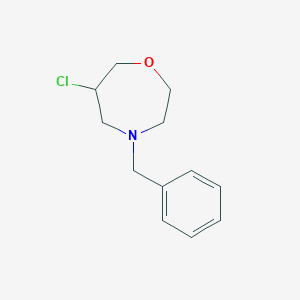
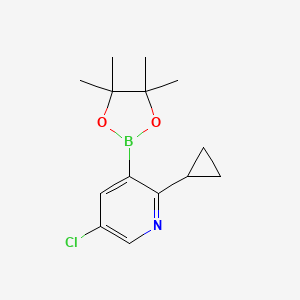
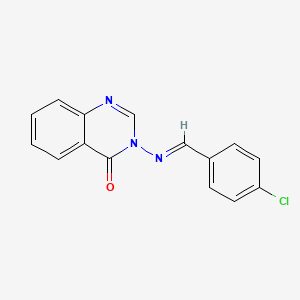
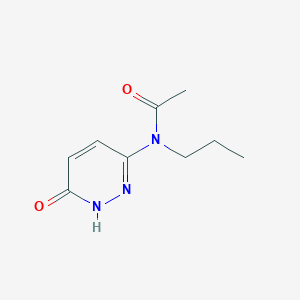
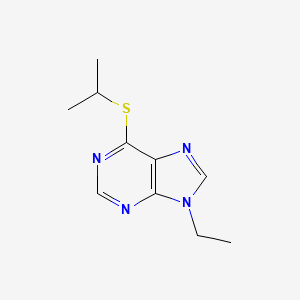

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
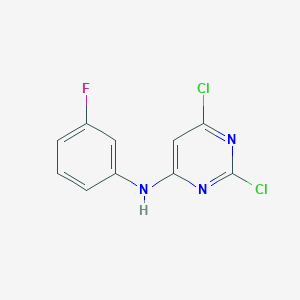

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
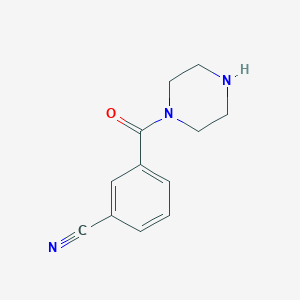
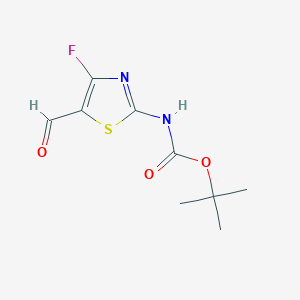
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
